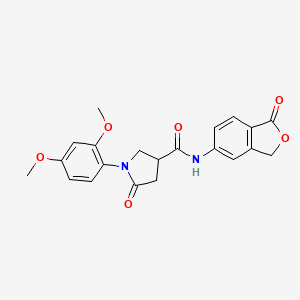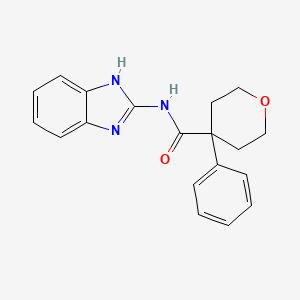
N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxy group at the 7th position of the quinoline ring and a trifluorophenyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:
Formation of 7-methoxyquinoline: The starting material, 7-methoxyquinoline, can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Acylation Reaction: The 7-methoxyquinoline is then subjected to an acylation reaction with 2-(2,4,5-trifluorophenyl)acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction yields this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may exhibit different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized quinoline derivatives.
科学的研究の応用
N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Studies have investigated its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
N-(7-メトキシキノリン-3-イル)-2-(2,4,5-トリフルオロフェニル)アセトアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化し、細胞経路に下流の影響を与える可能性があります。たとえば、炎症に関与する酵素を阻害することにより、炎症反応を軽減する可能性があります。
類似化合物:
N-(7-メトキシキノリン-3-イル)-2-フェニルアセトアミド: トリフルオロフェニル基を欠いており、異なる薬理学的特性をもたらす可能性があります。
N-(7-メトキシキノリン-3-イル)-2-(2,4-ジフルオロフェニル)アセトアミド: 構造は似ていますが、フッ素原子が少ないため、反応性や生物学的活性が変化する可能性があります。
独自性: N-(7-メトキシキノリン-3-イル)-2-(2,4,5-トリフルオロフェニル)アセトアミドは、トリフルオロフェニル基の存在により独特です。この基は、親油性と代謝安定性を高める可能性があります。この構造的特徴は、その独特の薬理学的プロファイルに貢献し、創薬のための貴重な化合物にする可能性があります。
類似化合物との比較
N-(7-methoxyquinolin-3-yl)-2-phenylacetamide: Lacks the trifluorophenyl group, which may result in different pharmacological properties.
N-(7-methoxyquinolin-3-yl)-2-(2,4-difluorophenyl)acetamide: Similar structure but with fewer fluorine atoms, potentially affecting its reactivity and biological activity.
Uniqueness: N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide is unique due to the presence of the trifluorophenyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacological profile and make it a valuable compound for drug development.
特性
分子式 |
C18H13F3N2O2 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C18H13F3N2O2/c1-25-13-3-2-10-4-12(9-22-17(10)7-13)23-18(24)6-11-5-15(20)16(21)8-14(11)19/h2-5,7-9H,6H2,1H3,(H,23,24) |
InChIキー |
VVJFMEZSHAADJC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)CC3=CC(=C(C=C3F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide](/img/structure/B11007582.png)

![2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11007589.png)
![Methyl 5-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11007598.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11007599.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11007607.png)

![3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B11007621.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11007636.png)
![N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B11007644.png)
![N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11007654.png)

![2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid](/img/structure/B11007660.png)
![(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11007668.png)
